![molecular formula C14H16O2S2 B14281331 3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione CAS No. 126742-97-0](/img/structure/B14281331.png)
3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione is a synthetic organic compound characterized by a unique spirocyclic structure. This compound features a sulfur atom within a spiro ring system, which is bonded to a phenylsulfanyl group. The presence of the spiro ring and the phenylsulfanyl group imparts distinct chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione typically involves the following steps:
Formation of the Spiro Ring System: The spiro ring system can be synthesized through a cyclization reaction involving a suitable precursor. This often involves the use of a diene and a dienophile in a Diels-Alder reaction.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a phenylsulfanyl halide with the spiro ring system under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The sulfur atom in the phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione involves its interaction with molecular targets through its sulfur-containing functional groups. The phenylsulfanyl group can participate in various chemical reactions, such as oxidation and substitution, which can modulate the activity of the compound. The spiro ring system provides structural stability and can influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
3-Methylcyclohex-1-ene: A structurally related compound with a cyclohexene ring.
1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene: Another spirocyclic compound with an oxygen atom in the ring system.
3-Phenylprop-1-ene: A compound with a phenyl group attached to a propene chain.
Uniqueness: 3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione is unique due to the presence of both a spiro ring system and a phenylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications. The sulfur atom in the spiro ring system also contributes to its uniqueness, as it can participate in a variety of chemical reactions that are not possible with similar compounds lacking sulfur.
Properties
CAS No. |
126742-97-0 |
|---|---|
Molecular Formula |
C14H16O2S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-phenylsulfanyl-1λ6-thiaspiro[4.4]non-3-ene 1,1-dioxide |
InChI |
InChI=1S/C14H16O2S2/c15-18(16)11-13(10-14(18)8-4-5-9-14)17-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2 |
InChI Key |
UPZPDPNCWKBPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C=C(CS2(=O)=O)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)
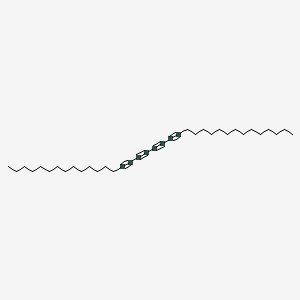
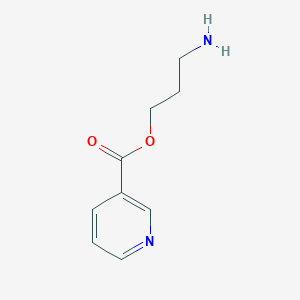
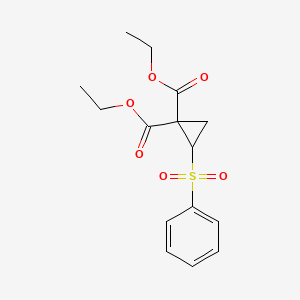
![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)
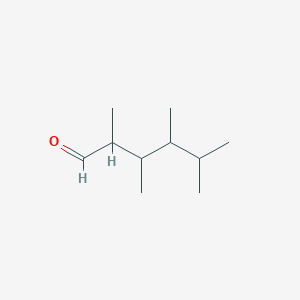

![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)
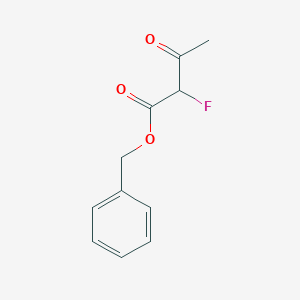
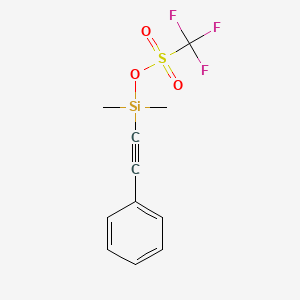

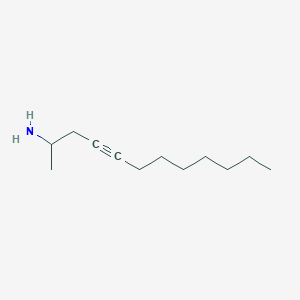
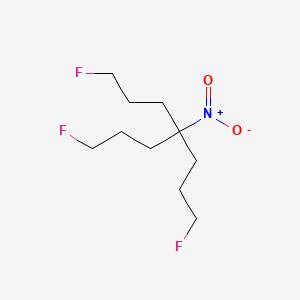
![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
